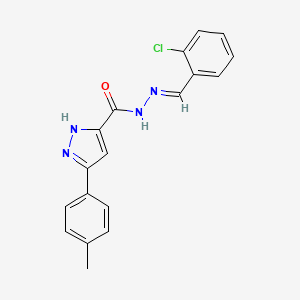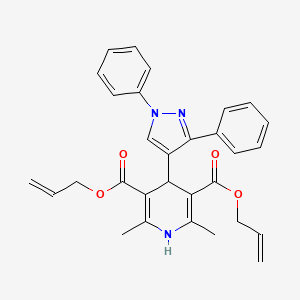![molecular formula C24H19NO5 B11989474 2-[(3-Hydroxynaphthalen-2-yl)formamido]ethyl 4-hydroxynaphthalene-2-carboxylate](/img/structure/B11989474.png)
2-[(3-Hydroxynaphthalen-2-yl)formamido]ethyl 4-hydroxynaphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER is a complex organic compound with the molecular formula C24H19NO5 and a molecular weight of 401.423 g/mol . This compound is part of a class of aromatic carboxylic acids and esters, which are known for their diverse applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER typically involves the reaction of naphthalene derivatives with specific reagents under controlled conditions. One common method includes the reaction of naphthalene with carbon tetrachloride and alcohols in the presence of iron catalysts . The reaction conditions, such as temperature and concentration of reactants, are optimized to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with enhanced efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid, hydrogen peroxide, and sodium bromate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-HYDROXY-NAPHTHALENE-2-CARBOXYLIC ACID: Another naphthalene derivative with similar structural features.
3-HO-NAPHTHALENE-2-CARBOXYLIC ACID: Shares the naphthalene core structure but differs in functional groups.
Uniqueness
4-HO-NAPHTHALENE-2-CARBOXYLIC ACID 2((3-HO-NAPHTHALENE-2-CARBONYL)AMINO)ET ESTER is unique due to its specific ester linkage and the presence of multiple hydroxyl and carboxyl groups
Eigenschaften
Molekularformel |
C24H19NO5 |
|---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
2-[(3-hydroxynaphthalene-2-carbonyl)amino]ethyl 4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C24H19NO5/c26-21-14-18(11-17-7-3-4-8-19(17)21)24(29)30-10-9-25-23(28)20-12-15-5-1-2-6-16(15)13-22(20)27/h1-8,11-14,26-27H,9-10H2,(H,25,28) |
InChI-Schlüssel |
ATLJKRHQLJXLGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCOC(=O)C3=CC4=CC=CC=C4C(=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chlorophenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989391.png)
![6,7-Bis(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11989392.png)
![4-Methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B11989399.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989402.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11989409.png)
![N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11989427.png)


![3-(biphenyl-4-yl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989447.png)

![3-methyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide](/img/structure/B11989454.png)
![4-Bromobenzaldehyde [4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11989458.png)
![N-{(E)-1-[(Cyclohexylamino)carbonyl]-2-[5-(3,4-dichlorophenyl)-2-furyl]ethenyl}-4-methylbenzamide](/img/structure/B11989460.png)
![3-(4-bromophenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989466.png)
